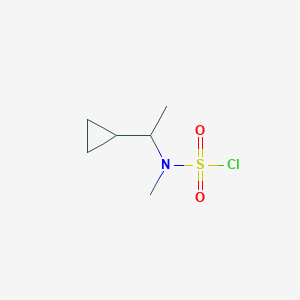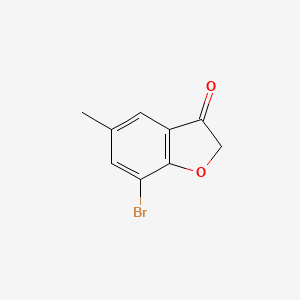![molecular formula C13H12N4O2S2 B1438852 2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092329-04-8](/img/structure/B1438852.png)
2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Vue d'ensemble
Description
“2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S2 and a molecular weight of 320.39 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazine hydrate and a corresponding compound suspended in ethanol. The mixture is refluxed for 4 hours, cooled, and the precipitate is filtered off and crystallized from a mixture of ethanol-DMF (1:1) .Molecular Structure Analysis
The molecular structure of this compound includes morpholinyl and thienyl groups attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.39 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Applications De Recherche Scientifique
Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their presence in various organic compounds developed for diverse pharmacological actions. These derivatives are crucial in designing novel molecules with potential therapeutic applications, particularly in addressing various health conditions through chemical modifications to enhance their pharmacophoric activities (M. Asif & M. Imran, 2019).
Thiophene Derivatives
Thiophene derivatives, recognized for their wide-ranging therapeutic properties, are subject to structure-activity relationship studies. These compounds, when modified, can lead to the development of molecules with enhanced pharmacological profiles. The versatility of thiophene as a core structure allows for the generation of compounds with varied therapeutic attributes, although a consistent activity pattern across derivatives is hard to establish (G. Drehsen & J. Engel, 1983).
Pyridazine Derivatives
Pyridazine and its phosphorylated derivatives are noted for their chemical and biological properties, including a wide range of activities such as insectoacaricidal, anti-blastic, and antihypertensive effects. These derivatives serve as a foundation for synthesizing novel compounds with significant pharmacological activities, highlighting the potential of pyridazine as a core structure in drug development (E. Abdurakhmanova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-morpholin-4-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-12-10-11(9(15-16-12)8-2-1-7-20-8)21-13(14-10)17-3-5-19-6-4-17/h1-2,7H,3-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUDXKKPNFICCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



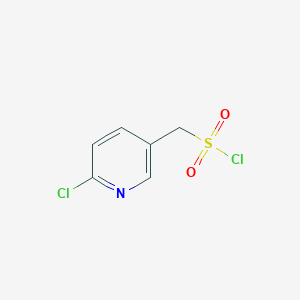
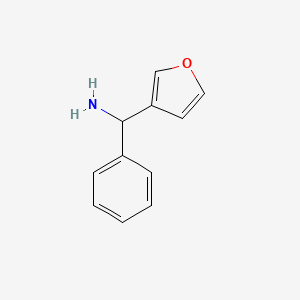
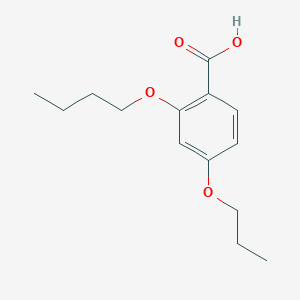
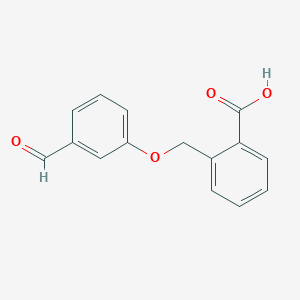
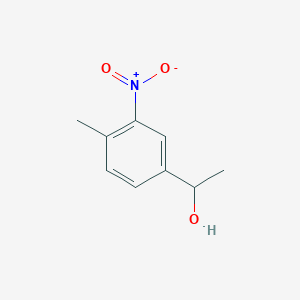
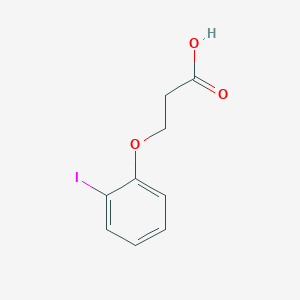
![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
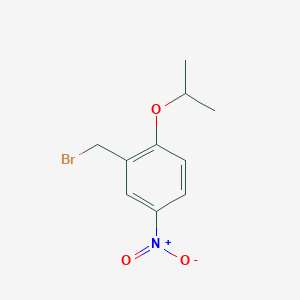
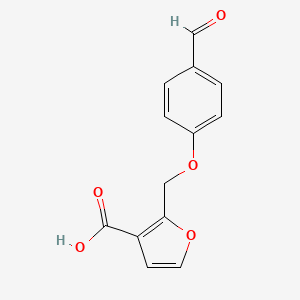
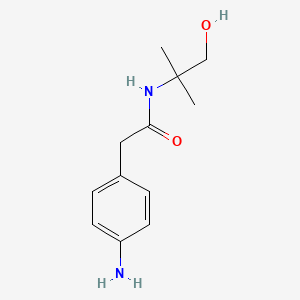
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
